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Compound of Interest

Compound Name: Sulfasalazine-d3,15N

Cat. No.: B12385417 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and

purification of isotopically labeled Sulfasalazine-d3,15N. This document outlines a detailed

synthetic pathway, experimental protocols, purification methods, and data presentation to assist

researchers in the preparation of this stable isotope-labeled compound for use in metabolic,

pharmacokinetic, and analytical studies.

Introduction
Sulfasalazine is a well-established anti-inflammatory drug used in the treatment of rheumatoid

arthritis and inflammatory bowel disease. The synthesis of isotopically labeled analogs, such as

Sulfasalazine-d3,15N, is crucial for quantitative bioanalytical assays and for elucidating its

metabolic fate. This guide details a feasible synthetic route, commencing with the preparation

of labeled precursors, followed by their coupling and subsequent purification of the final

product.

Proposed Synthetic Pathway
The synthesis of Sulfasalazine-d3,15N is proposed as a multi-step process, which is depicted

in the workflow below. The strategy involves the synthesis of two key isotopically labeled

intermediates: 3,4,5-trideuterio-salicylic acid (Salicylic Acid-d3) and 15N-labeled Sulfapyridine

(Sulfapyridine-15N). These intermediates are then coupled via a diazotization reaction to yield

the final product, Sulfasalazine-d3,15N.
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Figure 1: Overall synthetic workflow for Sulfasalazine-d3,15N.
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Experimental Protocols
This section provides detailed experimental procedures for each major stage of the synthesis.

Synthesis of 3,4,5-trideuterio-salicylic acid (Salicylic
Acid-d3)
Step 1: Deuteration of Phenol

To a sealed reaction vessel, add phenol (10 g) and deuterium oxide (D₂O, 50 mL).

Add a catalytic amount of concentrated sulfuric acid (0.5 mL).

Heat the mixture at 180°C for 48 hours with vigorous stirring.

Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure to yield phenol-d5.

Step 2: Carboxylation of Phenol-d5 (Kolbe-Schmitt Reaction)

Under an inert atmosphere, dissolve phenol-d5 (from the previous step) in anhydrous

methanol and add an equimolar amount of sodium methoxide.

Remove the solvent under vacuum to obtain sodium phenoxide-d5.

Transfer the sodium phenoxide-d5 to a high-pressure autoclave.

Pressurize the autoclave with carbon dioxide to 100 atm and heat to 125°C for 6 hours.

Cool the reactor, release the pressure, and dissolve the solid residue in water.

Acidify the aqueous solution with 2M hydrochloric acid until precipitation of salicylic acid-d3

is complete.

Filter the precipitate, wash with cold water, and dry under vacuum.
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Synthesis of 15N-Sulfapyridine
Step 1: Synthesis of 2-Amino-15N-pyridine

In a round-bottom flask, combine 1-chloro-2,4-dinitrobenzene (10.1 g, 50 mmol) and pyridine

(4.0 g, 50 mmol) in acetone (100 mL).

Stir the mixture at room temperature for 24 hours to form the Zincke salt (N-(2,4-

dinitrophenyl)pyridinium chloride).

Filter the resulting precipitate and wash with cold acetone.

In a separate flask, dissolve 15N-ammonium chloride (15NH₄Cl, 2.7 g, 50 mmol) in methanol

(50 mL).

Add the Zincke salt to the methanolic 15NH₄Cl solution and stir at room temperature for 12

hours.

The reaction mixture will change color, indicating the formation of 2-amino-15N-pyridine.

Purify the product by column chromatography on silica gel.

Step 2: Synthesis of N-acetyl-15N-sulfapyridine

Dissolve 2-amino-15N-pyridine (from the previous step) in pyridine (20 mL).

Cool the solution to 0°C and add p-acetamidobenzenesulfonyl chloride (11.7 g, 50 mmol)

portion-wise while maintaining the temperature below 5°C.

Allow the reaction to warm to room temperature and stir for 12 hours.

Pour the reaction mixture into ice-water (200 mL) to precipitate the product.

Filter the solid, wash with water, and recrystallize from ethanol to obtain N-acetyl-15N-

sulfapyridine.

Step 3: Hydrolysis to 15N-Sulfapyridine

Suspend N-acetyl-15N-sulfapyridine in 10% aqueous sodium hydroxide (100 mL).
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Heat the mixture to reflux for 2 hours.

Cool the solution to room temperature and neutralize with glacial acetic acid to precipitate

15N-sulfapyridine.

Filter the product, wash with water, and dry.

Synthesis of Sulfasalazine-d3,15N
Suspend 15N-sulfapyridine (4.5 g, 18 mmol) in a mixture of concentrated hydrochloric acid

(5 mL) and water (50 mL).

Cool the suspension to 0-5°C in an ice-salt bath.

Slowly add a solution of sodium nitrite (1.3 g, 19 mmol) in water (10 mL) dropwise, keeping

the temperature below 5°C. Stir for 30 minutes to form the diazonium salt solution.

In a separate beaker, dissolve salicylic acid-d3 (2.6 g, 18 mmol) in 10% aqueous sodium

hydroxide (50 mL) at 0-5°C.

Slowly add the cold diazonium salt solution to the salicylate solution with vigorous stirring,

maintaining the temperature below 10°C and the pH above 9 by adding 2M NaOH as

needed.

Stir the resulting deep red solution for 2 hours at 0-5°C.

Acidify the mixture to pH 2-3 with 2M hydrochloric acid to precipitate the crude

Sulfasalazine-d3,15N.

Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.

Purification
The crude Sulfasalazine-d3,15N is purified by recrystallization to achieve high purity.
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Figure 2: Purification workflow for Sulfasalazine-d3,15N.
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Recrystallization Protocol:

Dissolve the crude Sulfasalazine-d3,15N in a minimal amount of hot dimethylformamide

(DMF) or dimethyl sulfoxide (DMSO).

To the hot solution, slowly add hot ethanol or water as an anti-solvent until the solution

becomes slightly turbid.

Allow the solution to cool slowly to room temperature, during which time crystals will form.

Further cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.

Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water

mixture.

Dry the purified crystals under vacuum at 60°C.

Data Presentation
The following tables summarize the expected quantitative data for the synthesis of a

hypothetical 5-gram batch of Sulfasalazine-d3,15N, based on typical yields for analogous non-

labeled reactions.

Table 1: Reagent Quantities and Expected Yields
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Step
Starting
Material

Moles
(mmol)

Reagent
Moles
(mmol)

Expected
Product

Expected
Yield (g)

3.1 Phenol 106
D₂O,

H₂SO₄
- Phenol-d5 ~10

Phenol-d5 ~101
CO₂,

NaOMe
-

Salicylic

Acid-d3
~10

3.2
2-Amino-

pyridine
53 15NH₄Cl 50

2-Amino-

15N-

pyridine

~4.0

2-Amino-

15N-

pyridine

42

p-

acetamido

benzenesu

lfonyl

chloride

50

N-acetyl-

15N-

sulfapyridin

e

~11

N-acetyl-

15N-

sulfapyridin

e

38 NaOH -

15N-

Sulfapyridi

ne

~8.0

3.3

15N-

Sulfapyridi

ne

18
NaNO₂,

HCl
19

Diazonium

Salt-15N
In situ

Salicylic

Acid-d3
18

Diazonium

Salt-15N
18

Crude

Sulfasalazi

ne-d3,15N

~6.5

4.0

Crude

Sulfasalazi

ne-d3,15N

~16 - -

Pure

Sulfasalazi

ne-d3,15N

~5.2

Table 2: Purity Analysis by HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended

for purity assessment.[1]
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Parameter Value

Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase
Acetonitrile : 10mM Ammonium acetate (pH 4.6)

(30:70 v/v)

Flow Rate 1.0 mL/min

Detection UV at 361 nm

Expected Purity >98%

Major Impurities Salicylic acid-d3, 15N-Sulfapyridine

Conclusion
This technical guide provides a detailed and actionable framework for the synthesis and

purification of Sulfasalazine-d3,15N. The described protocols are based on established

chemical transformations and can be adapted by researchers to meet their specific needs. The

successful synthesis of this isotopically labeled standard will be invaluable for advanced

pharmaceutical and metabolic research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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